Cas no 896327-24-5 (N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3,4-dimethoxybenzene-1-sulfonamide)

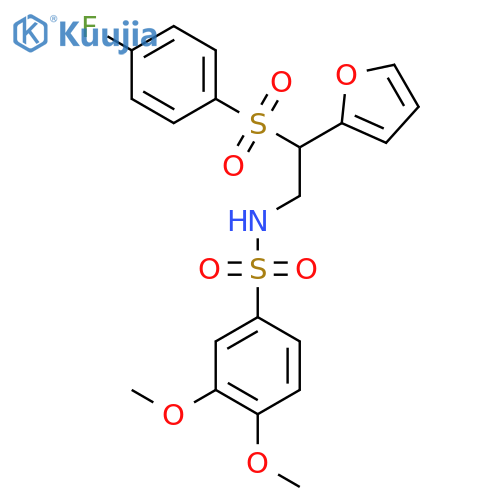

896327-24-5 structure

商品名:N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3,4-dimethoxybenzene-1-sulfonamide

N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3,4-dimethoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3,4-dimethoxybenzene-1-sulfonamide

- AKOS002069091

- N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzenesulfonamide

- AKOS021664364

- 896327-24-5

- N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

- N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide

- F2569-0756

-

- インチ: 1S/C20H20FNO7S2/c1-27-17-10-9-16(12-19(17)28-2)31(25,26)22-13-20(18-4-3-11-29-18)30(23,24)15-7-5-14(21)6-8-15/h3-12,20,22H,13H2,1-2H3

- InChIKey: NPCSDWGDILSVFN-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=CC=1)F)(C(C1=CC=CO1)CNS(C1C=CC(=C(C=1)OC)OC)(=O)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 469.06652249g/mol

- どういたいしつりょう: 469.06652249g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 31

- 回転可能化学結合数: 9

- 複雑さ: 772

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 129Ų

N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3,4-dimethoxybenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2569-0756-10μmol |

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide |

896327-24-5 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2569-0756-1mg |

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide |

896327-24-5 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2569-0756-40mg |

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide |

896327-24-5 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2569-0756-75mg |

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide |

896327-24-5 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2569-0756-5μmol |

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide |

896327-24-5 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2569-0756-2mg |

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide |

896327-24-5 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2569-0756-15mg |

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide |

896327-24-5 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2569-0756-4mg |

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide |

896327-24-5 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| A2B Chem LLC | BA77159-5mg |

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide |

896327-24-5 | 5mg |

$272.00 | 2024-04-19 | ||

| A2B Chem LLC | BA77159-50mg |

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide |

896327-24-5 | 50mg |

$504.00 | 2024-04-19 |

N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3,4-dimethoxybenzene-1-sulfonamide 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

896327-24-5 (N-2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl-3,4-dimethoxybenzene-1-sulfonamide) 関連製品

- 2230780-65-9(IL-17A antagonist 3)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬